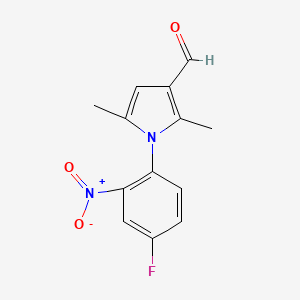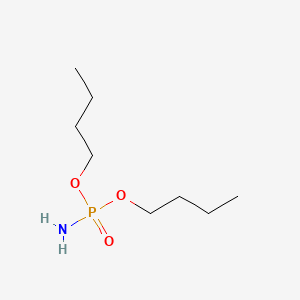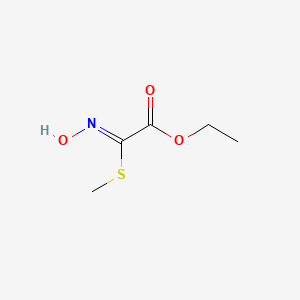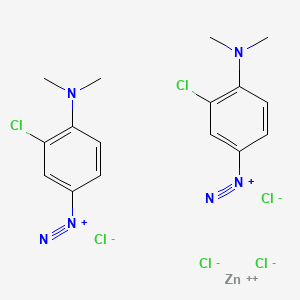
1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a complex organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, attached to a pyrrole ring with a carbaldehyde functional group
Métodos De Preparación
The synthesis of 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline, followed by a series of reactions to introduce the pyrrole ring and the carbaldehyde group. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-fluoro-2-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity. The pathways involved may include covalent modification of target proteins or non-covalent interactions that alter the function of the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde include:
4-Fluoro-2-nitroaniline: Shares the fluoro and nitro groups but lacks the pyrrole and carbaldehyde functionalities.
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrrole ring.
4-Fluoro-3-nitrophenyl azide: Another compound with a fluoro and nitro group but with an azide functionality
Propiedades
Fórmula molecular |
C13H11FN2O3 |
|---|---|
Peso molecular |
262.24 g/mol |
Nombre IUPAC |
1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H11FN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3 |
Clave InChI |
OAUZVRWMOVPQDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)[N+](=O)[O-])C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


iridium(III)](/img/structure/B13781928.png)






![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)


